N-benzyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-benzyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group, fused to a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core, and linked to an N-benzyl acetamide side chain. Its synthesis likely follows methodologies analogous to those reported for structurally related compounds, such as reactions involving substituted-phenyl-1,2,4-oxadiazoles with heterocyclic acetic acid derivatives in the presence of caesium carbonate and dry N,N-dimethylformamide at room temperature . Characterization of such compounds typically employs ¹H NMR, IR, and mass spectrometry, which confirm structural integrity and regiochemistry .
Properties
IUPAC Name |
N-benzyl-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-16-13-17(2)29(15-21(30)26-14-18-7-5-4-6-8-18)25(31)22(16)24-27-23(28-33-24)19-9-11-20(32-3)12-10-19/h4-13H,14-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHUKMYVDAWKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin s , which plays a crucial role in antigen presentation, bone resorption, and other cellular processes.
Biochemical Pathways
Given the potential target of cathepsin s, it’s plausible that the compound could influence antigen presentation pathways and other processes regulated by this enzyme .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. Given the potential target of Cathepsin S, the compound could potentially influence immune responses and other cellular processes .
Biochemical Analysis
Biochemical Properties
N-benzyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels, which can enhance synaptic transmission and improve cognitive functions. Additionally, the compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.
Biological Activity
N-benzyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its mechanisms of action, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following:
| Property | Details |
|---|---|
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | KZJXIKSKWFLAMN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Receptors : The compound has been studied as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in cancer progression and angiogenesis .
- Anticancer Activity : Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory potency against various cancer cell lines with IC50 values ranging from 92.4 µM to lower .
Biological Activities
N-benzyl derivatives and compounds featuring the 1,2,4-oxadiazole ring have demonstrated a wide range of biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
- A study reported that certain oxadiazole derivatives exhibited moderate to high activity against several cancer cell lines including human colon adenocarcinoma and breast cancer .
Antimicrobial Activity
Compounds incorporating the oxadiazole structure have also shown notable antimicrobial properties:
- In vitro studies demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Antiinflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted:
- It may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .
Case Studies
Several case studies have illustrated the efficacy of compounds similar to N-benzyl derivatives in clinical settings:
- Case Study on Cancer Treatment : A derivative was tested on a panel of 11 different cancer cell lines showing promising results with IC50 values indicating effective cell proliferation inhibition .
- Antimicrobial Testing : A series of 1,2,4-oxadiazole compounds were evaluated for their antibacterial activity using the dilution method against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at various concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Key Observations:
- Core Heterocycles: The dihydropyridinone core in the target compound contrasts with benzoxazine or benzoxazolo-oxazine cores in analogues.
- Oxadiazole Substituents: The 4-methoxyphenyl group on the oxadiazole ring may enhance electron-donating properties and solubility compared to nonpolar substituents (e.g., methyl in Compound 60) or halogenated phenyl groups in benzoxazine derivatives .
- Side Chains: The N-benzyl acetamide side chain in the target compound differs from methyl acetate or pyridyl-linked acetamide groups in analogues. The benzyl group could influence lipophilicity and membrane permeability .
Spectroscopic Characterization
All compounds, including the target, were characterized via ¹H NMR, IR, and mass spectrometry. For example:
- ¹H NMR: Benzoxazine derivatives exhibit characteristic signals for oxadiazole-linked methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm) . The target compound’s dihydropyridinone core would show distinct deshielded protons near δ 5.5–6.0 ppm.
- IR: Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=N (1550–1600 cm⁻¹) confirm oxadiazole and ketone functionalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
